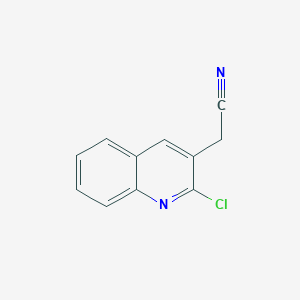
2-(2-Chloroquinolin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C11H7ClN2 and a molecular weight of 202.64 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are references to its use in the synthesis of other compounds . For instance, it has been used as a reactive synthetic precursor for the synthesis of several heterocycles i.e. pyrazoles, pyridines, coumarines and pyrazines .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7ClN2/c12-11-9 (5-6-13)7-8-3-1-2-4-10 (8)14-11/h1-4,7H,5H2 .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- 2-(2-Chloroquinolin-3-yl)acetonitrile has been used in the synthesis of various heterocyclic compounds, including benzo[b][1,8]naphthyridine‐3‐carboxylic methyl esters. This process involves the reaction of methyl-3-(2-chloroquinolin-3-yl)acrylates with methyl amine in acetonitrile, yielding methyl benzo[b][1,8]naphthyridin-3-carboxylates (Nithyadevi & Rajendran, 2006).
Novel Synthesis Methods
- A novel synthesis approach has been developed for creating 2-chloroquinolines from 2-vinylanilines in acetonitrile, illustrating a facile method to produce a range of 2-chloroquinoline derivatives (B. Lee, Jae Hak Lee, & Chi, 2002).
Development of Antimicrobial Agents
- Research has focused on synthesizing novel quinoline derivatives, including 2-chloroquinolin-3-yl ester derivatives, for their potential antimicrobial activities. These compounds have shown varying degrees of effectiveness against bacteria and fungi (Tabassum et al., 2014).
Interaction Studies
- Studies on the interaction of 2-chloroquinoline-3-carbaldehydes with heteroaryl-acetonitriles have provided insights into the formation of cyclic ionic compounds and other products under specific conditions (Volovnenko et al., 2009).
Advanced Chemical Synthesis
- This compound has also been employed in more advanced chemical syntheses, such as the creation of pyrrolo[2,1-a]isoquinoline derivatives, highlighting its versatility in organic chemistry (Awad et al., 2001).
Safety and Hazards
The safety information available indicates that 2-(2-Chloroquinolin-3-yl)acetonitrile may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(2-chloroquinolin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-11-9(5-6-13)7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEDGMFXMMMZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

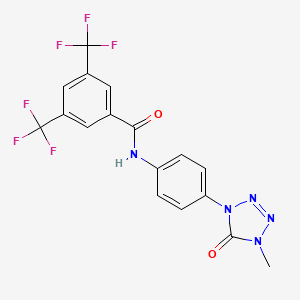

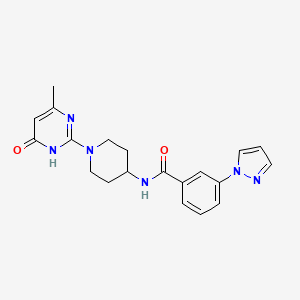
![9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731549.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2731550.png)
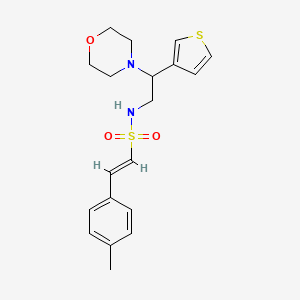

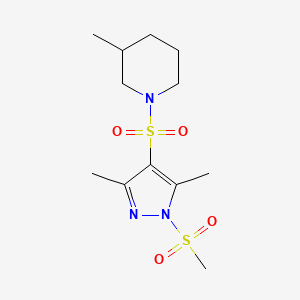

![(1S,7S)-4-Dimethylamino-9,9-dimethyl-2,2,6,6-tetrakis(3,5-dimethylphenyl)-3,5,8,10-tetraoxa-4-phosphabicyclo[5.3.0]decane](/img/structure/B2731555.png)

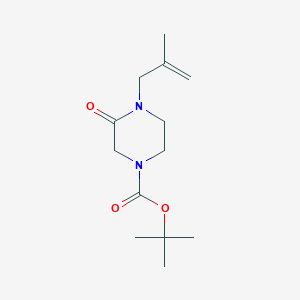
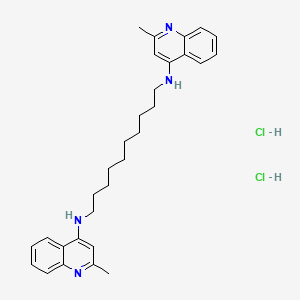
![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)